6,6'-Azanediylbis(N,N,N-trimethylhexan-1-aminium) bromide hydrobromide
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Overview
Description
6,6’-Azanediylbis(N,N,N-trimethylhexan-1-aminium) bromide hydrobromide is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and research applications. The compound is characterized by its two hexyl chains connected by an azanediyl group, with each nitrogen atom bearing three methyl groups and a positive charge, balanced by bromide ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Azanediylbis(N,N,N-trimethylhexan-1-aminium) bromide hydrobromide typically involves the reaction of 1,6-dibromohexane with trimethylamine. The reaction proceeds as follows:
Step 1: 1,6-dibromohexane is reacted with an excess of trimethylamine in an organic solvent such as acetonitrile or ethanol.
Step 2: The reaction mixture is heated under reflux conditions for several hours to ensure complete reaction.
Step 3: The product is then purified by recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of 6,6’-Azanediylbis(N,N,N-trimethylhexan-1-aminium) bromide hydrobromide follows a similar synthetic route but on a larger scale. The process involves:
Bulk Reaction: Large quantities of 1,6-dibromohexane and trimethylamine are reacted in industrial reactors.
Purification: The crude product is purified using industrial-scale recrystallization or distillation techniques.
Quality Control: The final product undergoes rigorous quality control tests to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
6,6’-Azanediylbis(N,N,N-trimethylhexan-1-aminium) bromide hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other anions such as chloride or iodide.
Oxidation Reactions: The compound can undergo oxidation under specific conditions, leading to the formation of various oxidation products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium chloride or potassium iodide, and the reactions are typically carried out in aqueous or organic solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are the corresponding quaternary ammonium salts with different anions.
Oxidation Reactions: The major products depend on the specific oxidizing agent used and the reaction conditions.
Scientific Research Applications
6,6’-Azanediylbis(N,N,N-trimethylhexan-1-aminium) bromide hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membranes and ion channels due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, disinfectants, and fabric softeners.
Mechanism of Action
The mechanism of action of 6,6’-Azanediylbis(N,N,N-trimethylhexan-1-aminium) bromide hydrobromide involves its interaction with cell membranes and proteins. The compound’s quaternary ammonium groups interact with the negatively charged components of cell membranes, leading to disruption of membrane integrity. This results in increased permeability and potential cell lysis. Additionally, the compound can interact with proteins, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
Hexamethonium: Another quaternary ammonium compound with similar surfactant properties.
Decylamine Hydrochloride: A related compound with a different alkyl chain length.
Didecylamine Hydrochloride: Similar in structure but with longer alkyl chains.
Uniqueness
6,6’-Azanediylbis(N,N,N-trimethylhexan-1-aminium) bromide hydrobromide is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and phase transfer catalyst. Its dual hexyl chains and quaternary ammonium groups contribute to its versatility in various applications.
Properties
Molecular Formula |
C18H44Br3N3 |
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Molecular Weight |
542.3 g/mol |
IUPAC Name |
trimethyl-[6-[6-(trimethylazaniumyl)hexylamino]hexyl]azanium;dibromide;hydrobromide |
InChI |
InChI=1S/C18H43N3.3BrH/c1-20(2,3)17-13-9-7-11-15-19-16-12-8-10-14-18-21(4,5)6;;;/h19H,7-18H2,1-6H3;3*1H/q+2;;;/p-2 |
InChI Key |
GDMVPYNWJVKZQR-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)CCCCCCNCCCCCC[N+](C)(C)C.Br.[Br-].[Br-] |
Origin of Product |
United States |
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